(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid

Enzyme inhibition ACC deaminase Ethylene biosynthesis

(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (CAS 792173-09-2), also referred to as (R)-1-amino-2,2-difluorocyclopropanecarboxylic acid or DFACC, is a chiral, non-proteinogenic α,α-difluorinated cyclopropane amino acid with molecular formula C₄H₅F₂NO₂ and molecular weight 137.08 g/mol. The compound features a strained cyclopropane ring bearing gem-difluoro substitution at the C2 position, a carboxylic acid group, and a primary amino group at the C1 stereocenter with (1R) absolute configuration.

Molecular Formula C4H5F2NO2
Molecular Weight 137.08 g/mol
CAS No. 792173-09-2
Cat. No. B7809793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
CAS792173-09-2
Molecular FormulaC4H5F2NO2
Molecular Weight137.08 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)(C(=O)O)N
InChIInChI=1S/C4H5F2NO2/c5-4(6)1-3(4,7)2(8)9/h1,7H2,(H,8,9)/t3-/m1/s1
InChIKeyGUHVJYNNYXSCSR-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid (CAS 792173-09-2): Technical Baseline for Procurement


(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (CAS 792173-09-2), also referred to as (R)-1-amino-2,2-difluorocyclopropanecarboxylic acid or DFACC, is a chiral, non-proteinogenic α,α-difluorinated cyclopropane amino acid with molecular formula C₄H₅F₂NO₂ and molecular weight 137.08 g/mol [1]. The compound features a strained cyclopropane ring bearing gem-difluoro substitution at the C2 position, a carboxylic acid group, and a primary amino group at the C1 stereocenter with (1R) absolute configuration [1]. The compound is commercially available from multiple vendors at specified purities of 95% or ≥98% . Its primary documented research application is as a slow-dissociating, submicromolar-affinity inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, an enzyme central to ethylene biosynthesis pathways [2][3].

Why Generic Substitution Fails: Differentiating (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid from In-Class Analogs


Substituting (1R)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid with structurally similar cyclopropane amino acids introduces measurable differences in both enzyme inhibition kinetics and physicochemical stability. The gem-difluoro substitution on the cyclopropane ring increases the reactivity of the cyclopropyl functionality compared to non-fluorinated 1-aminocyclopropane-1-carboxylic acid (ACC), leading to a distinct decomposition pathway under near-physiological conditions with a rate constant of 0.18 ± 0.01 min⁻¹ [1]. Furthermore, the absolute (1R) stereochemistry determines the compound's three-dimensional spatial arrangement, which is critical for interactions with chiral biological targets; the (1S)-enantiomer (CAS 724700-75-8) is a distinct chemical entity with potentially divergent biological activity profiles . These quantifiable differences in decomposition kinetics and stereochemical identity directly impact experimental reproducibility and mechanistic interpretation, making casual substitution scientifically unsound without re-validation.

Product-Specific Quantitative Evidence: (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid Procurement Decision Guide


ACC Deaminase Inhibition: Submicromolar Affinity Differentiates DFACC from Non-Fluorinated ACC Substrate

In direct enzymatic assays with ACC deaminase, (1R)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) exhibits submicromolar affinity as a slow-dissociating inhibitor, with a measured inhibition constant Ki = 0.57 ± 0.15 µM [1][2]. This contrasts sharply with the natural substrate 1-aminocyclopropane-1-carboxylic acid (ACC), which is catalytically converted to α-ketobutyrate and ammonia rather than acting as an inhibitor [3]. The gem-difluoro substitution imparts increased cyclopropyl ring reactivity, enabling DFACC to function as a mechanism-based probe while ACC serves exclusively as a substrate.

Enzyme inhibition ACC deaminase Ethylene biosynthesis Plant hormone regulation

Physiological-Stability Kinetics: Quantified Decomposition Rate Distinguishes DFACC from Stable Amino Acid Analogs

Under near-physiological conditions, DFACC undergoes specific-base-catalyzed decomposition to 3-fluoro-2-oxobut-3-enoic acid with a measured first-order rate constant of 0.18 ± 0.01 min⁻¹ [1]. This corresponds to a half-life of approximately 3.9 minutes under the assay conditions. In contrast, the non-fluorinated analog 1-aminocyclopropane-1-carboxylic acid (ACC) is stable under identical conditions and does not undergo analogous base-catalyzed ring-opening decomposition [2].

Compound stability Decomposition kinetics Near-physiological conditions Assay design

Chiral Purity Specification: (1R)-Enantiomer Versus (1S)-Enantiomer and Racemate

The target compound is the specific (1R)-enantiomer with CAS 792173-09-2. The (1S)-enantiomer bears CAS 724700-75-8 and is a distinct chemical entity [1]. Commercially, the (1R)-enantiomer is available at specified purities of 95% (AKSci) or ≥98% (Leyan, MolCore), with documented quality control parameters including molecular weight 137.08 g/mol, molecular formula C₄H₅F₂NO₂, and MDL number MFCD18830444 .

Chiral purity Stereochemistry Enantiomeric differentiation Quality control

Enzymatic Synthesis Route: Lipase-Catalyzed Asymmetric Acetylation Enables Defined (1R)-Stereochemistry

The (1R)-enantiomer is synthesized via lipase-catalyzed asymmetric acetylation of a pro-chiral diol precursor, a method that enables selective formation of the desired stereoisomer [1][2]. This chemoenzymatic approach contrasts with classical resolution methods that would yield racemic mixtures requiring subsequent separation. The enzymatic desymmetrization strategy provides access to the single (1R)-enantiomer without the need for chiral auxiliaries or expensive chiral chromatography [1].

Asymmetric synthesis Lipase catalysis Enzymatic desymmetrization Chiral building block

Validated Application Scenarios for (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid Based on Quantitative Evidence


ACC Deaminase Mechanistic Studies and Enzyme Kinetics Assays

DFACC is a validated slow-dissociating inhibitor of ACC deaminase with a measured Ki of 0.57 ± 0.15 µM under near-physiological conditions [1]. This quantitative inhibition profile makes DFACC suitable for competitive binding studies, enzyme mechanism elucidation, and structure-activity relationship (SAR) investigations of ACC deaminase. The compound's submicromolar affinity enables precise titration experiments to determine inhibitor binding constants and assess enzyme active-site architecture [1].

Ethylene Biosynthesis Pathway Modulation Research

As a potent inhibitor of ACC deaminase—the enzyme that degrades ACC, the immediate biosynthetic precursor of the plant hormone ethylene—DFACC enables researchers to modulate ethylene-related pathways [1]. The compound's documented inhibition of ACC deaminase with Ki = 0.57 ± 0.15 µM supports experimental designs investigating ethylene-mediated processes including fruit ripening, senescence, and stress responses in plant systems [1].

Fluorinated Amino Acid Building Block for Peptide and Small Molecule Synthesis

The (1R)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid scaffold serves as a conformationally constrained, fluorinated amino acid building block for incorporation into bioactive peptides and small-molecule pharmaceutical intermediates [2][3]. The gem-difluoro substitution on the cyclopropane ring imparts unique physicochemical properties including increased lipophilicity and altered metabolic stability compared to non-fluorinated cyclopropane amino acids, which is valuable for medicinal chemistry optimization programs [3]. The defined (1R)-stereochemistry (CAS 792173-09-2) is essential for applications requiring stereospecific incorporation [4].

Inhibitor Probe Development for PLP-Dependent Enzyme Families

ACC deaminase belongs to the pyridoxal-5′-phosphate (PLP)-dependent enzyme family. DFACC's demonstrated slow-dissociating inhibition mechanism with submicromolar affinity provides a validated chemical probe for investigating PLP-dependent enzyme inhibition modalities [1]. The compound's unique decomposition pathway (k = 0.18 ± 0.01 min⁻¹) also makes it a useful tool compound for studying mechanism-based inactivation phenomena and for developing assays that distinguish between reversible inhibition and covalent modification [1].

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